2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

Übersicht

Beschreibung

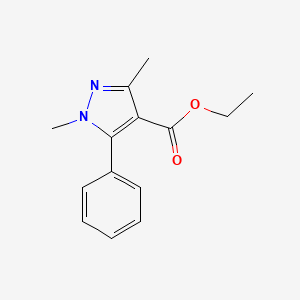

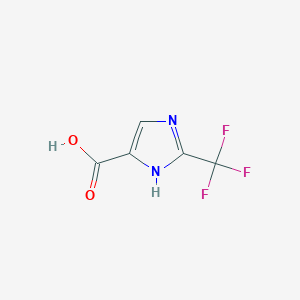

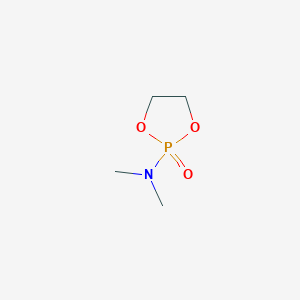

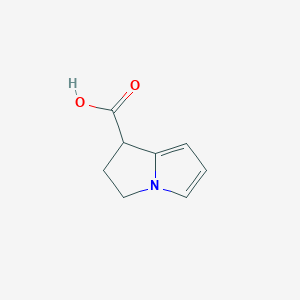

2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a member of the pyrrolo-pyrrole group of nonsteroidal anti-inflammatory drugs (NSAIDs) . It is a compound with a molecular weight of 151.16 . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-7-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 184-185°C . It has a molecular weight of 151.16 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antileukemic Activity

- Compounds derived from 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid show potential in the treatment of leukemia. Specifically, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives have demonstrated antileukemic activity comparable to mitomycin in the leukemia L1210 in vivo model. The chemical synthesis of these derivatives and their biological evaluation highlight the compound's potential in cancer research (Ladurée et al., 1989).

Anti-Inflammatory Activity

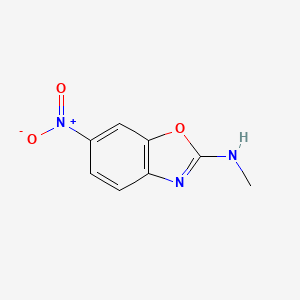

- Novel pyrrolizine alkaloids, such as 5-(furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, isolated from natural sources like Punica granatum peels, have shown promising anti-inflammatory activity. These compounds inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating potential therapeutic applications in inflammation-related disorders (Sun et al., 2019).

Synthetic Applications

- The synthesis and chemical properties of 1-Oxo-1H-pyrrolizines, which include derivatives of 2,3-dihydro-1H-pyrrolizine, have been explored. These studies reveal the high activity of addition of some nucleophiles and cyclopentadiene at the C-2/C-3 double bond, demonstrating the compound's versatility in synthetic chemistry (Neidlein & Jeromin, 1982).

Antimicrobial Properties

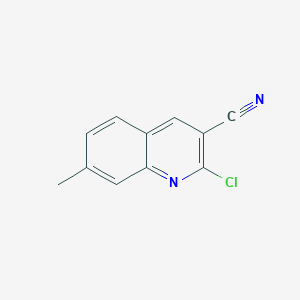

- Derivatives of 2,3-dihydro-1H-pyrrolizine, such as N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit moderate activity against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Barsoum & Nawar, 2003).

Pharmacological Profile

- Pyrrolizine derivatives like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000) have been identified as dual inhibitors of the enzymes cyclo-oxygenase and 5-lipoxygenase. These properties confer antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, suggesting their potential use in a range of pharmacological applications (Laufer et al., 1994).

Wirkmechanismus

Target of Action

The primary targets of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid, also known as Ketorolac, are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Ketorolac acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2 equally .

Biochemical Pathways

By inhibiting COX-1 and COX-2, Ketorolac disrupts the prostaglandin synthesis pathway . Prostaglandins are responsible for mediating inflammatory responses, including vasodilation, increased vascular permeability, and sensitization of nerve endings to pain. Therefore, the inhibition of prostaglandin synthesis by Ketorolac leads to a decrease in these inflammatory responses .

Result of Action

The primary result of Ketorolac’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, Ketorolac decreases the inflammatory response, which in turn reduces the sensation of pain .

Safety and Hazards

The safety information for 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Biochemische Analyse

Biochemical Properties

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is essential for its analgesic and anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the production of prostaglandins in cells, which leads to reduced inflammation and pain. Additionally, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the expression of c-Fos, a proto-oncogene, in neurons . This inhibition can affect various cellular functions, including cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain . Additionally, it can inhibit platelet aggregation by blocking the synthesis of thromboxane A2, a potent platelet aggregator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature for at least two years, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that it can maintain its efficacy in reducing inflammation and pain over extended periods . Degradation products may form over time, which could potentially affect its activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause toxic effects such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted through the kidneys. This metabolic process can affect the compound’s efficacy and duration of action. Additionally, interactions with other drugs that are metabolized by the same enzymes can influence its metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can bind to plasma proteins, which facilitates its distribution throughout the body . This binding can also affect its localization and accumulation in specific tissues, influencing its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action and exerts its effects efficiently.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPSJTFQCGOIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the structure of ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) be modified to potentially reduce toxicity while maintaining its anti-inflammatory activity?

A1: Yes, research suggests that structural modifications to ketorolac can potentially lead to compounds with a desirable balance of anti-inflammatory activity and reduced toxicity. A study investigated the “structure-activity relationship” among NSAIDs, including ketorolac and meloxicam. [] This research identified key structural characteristics associated with both efficacy and toxicity. Using these findings, they conducted structural modifications on both ketorolac and meloxicam, resulting in 23 new compounds with promising anti-inflammatory activity and reduced toxicity profiles. [] This highlights the potential for targeted structural modifications to enhance the safety and effectiveness of this class of drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.